Azathioprine sodium

Übersicht

Beschreibung

Azathioprin-Natrium ist ein Derivat von Azathioprin, einem Immunsuppressivum, das hauptsächlich zur Verhinderung der Organabstoßung nach Transplantation und zur Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis, Morbus Crohn und systemischem Lupus erythematodes eingesetzt wird . Azathioprin-Natrium ist ein Purin-Analogon, das die Synthese von DNA und RNA stört und so die Proliferation von sich schnell teilenden Zellen, einschließlich Immunzellen, hemmt .

Vorbereitungsmethoden

Azathioprin-Natrium wird durch eine Reihe von chemischen Reaktionen ausgehend von 6-Mercaptopurin synthetisiert. Der Syntheseweg umfasst die Reaktion von 6-Mercaptopurin mit 1-Methyl-4-nitro-5-imidazolchlorid in Gegenwart einer Base zur Bildung von Azathioprin. Anschließend wird Azathioprin in seine Natriumsalzfom umgewandelt . Industrielle Produktionsverfahren beinhalten in der Regel eine großtechnische Synthese unter kontrollierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Photodegradation with Sodium Thiosulfate

Azathioprine (AZA) reacts with sodium thiosulfate (ST) under UV light, leading to structural modifications in the purine ring and formation of oxidized products. Key evidence includes:

-

UV-VIS/PL Spectroscopy :

-

Vibrational Spectroscopy :

-

XPS Analysis :

-

Thermal Stability :

Table 1 : PL Intensity Changes in AZA:ST Mixtures

| ST Concentration (wt.%) | PL Intensity Increase (Fold) |

|---|---|

| 25 | 7 |

| 50 | 22 |

| 75 | 35 |

Metal Complex Formation

Azathioprine forms stable complexes with transition metals, altering its electronic structure and thermal behavior:

-

Proton NMR Shifts :

-

Thermal Decomposition :

-

DFT Studies :

Table 2 : Thermal Decomposition of Azathioprine-Metal Complexes

| Complex | Decomposition Steps | Temperature Range (°C) | Mass Loss (%) | Key Evolved Species |

|---|---|---|---|---|

| [C₉H₇N₇O₂SCl₂Cr]·3H₂O | 5 | 30–900 | 9–7.5 | H₂O, Cl₂, NO₂, CH₄ |

| [C₉H₇N₇O₂SCl₂Zn]·3H₂O | 4 | 30–622 | 3–62 | H₂O, Cl₂, NO₂ |

Mechanistic Insights

-

Photodegradation Pathway :

ST acts as a reductant, facilitating AZA oxidation via radical intermediates. This results in C=O bond formation and purine ring distortion . -

Metal Binding Preferences :

AZA preferentially binds metals through N7 and N9 positions on the purine ring, as evidenced by NMR shifts and DFT electrostatic potential maps .

These findings highlight azathioprine sodium’s reactivity under photolytic and coordination conditions, with implications for drug stability and metal-mediated biological interactions.

Wissenschaftliche Forschungsanwendungen

Indications and Uses

Azathioprine sodium is primarily indicated for:

- Prevention of Renal Transplant Rejection : It is commonly used as part of a combination therapy to prevent organ rejection in kidney transplant recipients. The drug helps suppress the immune response that can lead to graft rejection .

- Management of Autoimmune Diseases : Conditions such as rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease are treated with azathioprine to reduce inflammation and immune activity .

- Dermatological Conditions : Azathioprine has been effective in treating chronic cutaneous lupus erythematosus and leukocytoclastic vasculitis, particularly in patients who do not respond adequately to conventional therapies .

Case Studies

-

Chronic Cutaneous Lupus Erythematosus :

- A study involving six patients with chronic cutaneous lupus erythematosus demonstrated that three patients achieved near-complete clearance of skin lesions after azathioprine treatment, allowing for reduced corticosteroid dosages. However, adverse effects such as pancreatitis and drug-induced fever were noted in some cases .

- Kidney Transplant Patients :

- Autoimmune Disorders :

Risks and Adverse Effects

While azathioprine is effective, it carries risks of serious side effects:

- Increased Cancer Risk : Long-term use has been associated with an elevated risk of lymphomas and skin cancers .

- Bone Marrow Suppression : This can lead to leukopenia or thrombocytopenia, necessitating regular monitoring of blood counts during therapy .

- Gastrointestinal Toxicity : Patients may experience nausea, vomiting, or diarrhea, which can lead to treatment discontinuation in some cases .

Summary Table of Applications

Wirkmechanismus

Azathioprine sodium exerts its effects by being converted into 6-mercaptopurine, which is then metabolized into active thioguanine nucleotides. These nucleotides incorporate into DNA and RNA, disrupting their synthesis and function. This leads to the inhibition of cell proliferation, particularly in rapidly dividing immune cells . The molecular targets include enzymes involved in purine synthesis, such as hypoxanthine-guanine phosphoribosyltransferase and thiopurine methyltransferase .

Vergleich Mit ähnlichen Verbindungen

Azathioprin-Natrium wird mit anderen Purin-Analoga wie Mercaptopurin und Thioguanin verglichen. Während alle drei Verbindungen die Purin-Synthese hemmen, ist Azathioprin-Natrium einzigartig in seiner Fähigkeit, in 6-Mercaptopurin umgewandelt zu werden, was einen doppelten Wirkmechanismus bietet . Zu den ähnlichen Verbindungen gehören:

Mercaptopurin: Wird hauptsächlich zur Behandlung von Leukämie und entzündlichen Darmerkrankungen eingesetzt.

Thioguanin: Wird zur Behandlung von akuter myeloischer Leukämie und anderen hämatologischen Malignomen eingesetzt.

Die Einzigartigkeit von Azathioprin-Natrium liegt in seinem doppelten Umwandlungspfad, der ein breiteres Spektrum an immunsuppressiver Aktivität bietet .

Biologische Aktivität

Azathioprine sodium is a pro-drug that exhibits significant immunosuppressive properties, primarily used in the treatment of autoimmune diseases and organ transplantation. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting purine synthesis, which is crucial for the proliferation of lymphocytes. The drug is metabolized to 6-mercaptopurine, which subsequently produces active metabolites, particularly 6-thioguanine nucleotides (6-TGN). These metabolites interfere with DNA synthesis and induce apoptosis in T and B cells, leading to immunosuppression. The key steps in its metabolism are summarized in the table below:

| Metabolite | Pathway | Function |

|---|---|---|

| Azathioprine | Pro-drug | Converted to 6-mercaptopurine |

| 6-Mercaptopurine | Non-enzymatic conversion | Precursor to active metabolites |

| 6-Thioguanine triphosphate (6-TGTP) | Active metabolite | Inhibits lymphocyte proliferation |

| 6-Methylmercaptopurine (6-MMP) | Alternative pathway | Less effective in immunosuppression |

Clinical Applications

This compound is primarily indicated for:

- Organ Transplantation : To prevent rejection.

- Autoimmune Disorders : Such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis.

- Multiple Sclerosis : Emerging evidence suggests efficacy in managing relapsing forms of multiple sclerosis.

Case Study: Efficacy in Multiple Sclerosis

A study published in JAMA Neurology evaluated the efficacy of azathioprine in patients with relapsing-remitting multiple sclerosis (RRMS). The findings indicated a significant reduction in new brain lesions as observed through MRI scans. Specifically:

- Reduction in Gd+ Lesions : The median number of Gd+ lesions decreased significantly (P<.001).

- Lymphocyte Count : Treatment reduced the mean blood lymphocyte count to 57% of baseline levels.

- Adverse Events : Most were transient and manageable through dose adjustments .

Pharmacogenomics

The metabolism of azathioprine is significantly influenced by genetic factors, particularly variations in the thiopurine S-methyltransferase (TPMT) gene. Patients with certain TPMT alleles exhibit reduced metabolism of azathioprine, leading to increased toxicity. This necessitates careful monitoring and potential dose adjustments based on TPMT genotype testing .

Adverse Effects

While this compound is effective, it carries risks including:

Eigenschaften

CAS-Nummer |

55774-33-9 |

|---|---|

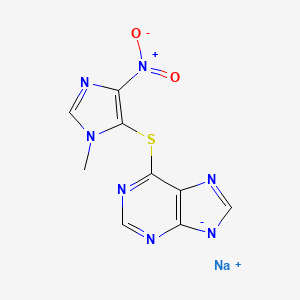

Molekularformel |

C9H7N7NaO2S |

Molekulargewicht |

300.26 g/mol |

IUPAC-Name |

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide |

InChI |

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13); |

InChI-Schlüssel |

OEMACMAHBHOELV-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] |

Kanonische SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na] |

Verwandte CAS-Nummern |

446-86-6 (Parent) |

Synonyme |

Azathioprine Azathioprine Sodium Azathioprine Sodium Salt Azathioprine Sulfate Azothioprine Immuran Imuran Imurel Sodium, Azathioprine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.